(6-Amino-[3,3'-bipyridin]-5-yl)methanol
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Overview
Description
(6-Amino-[3,3’-bipyridin]-5-yl)methanol: is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This compound is characterized by the presence of an amino group at the 6th position and a hydroxymethyl group at the 5th position of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-[3,3’-bipyridin]-5-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,3’-bipyridine.
Nitration: The bipyridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of (6-Amino-[3,3’-bipyridin]-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Amino-[3,3’-bipyridin]-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Compounds with different functional groups replacing the amino or hydroxymethyl groups.
Scientific Research Applications
Chemistry:
Catalysis: (6-Amino-[3,3’-bipyridin]-5-yl)methanol can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its ability to bind to specific biomolecules and emit fluorescence.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (6-Amino-[3,3’-bipyridin]-5-yl)methanol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific proteins or nucleic acids, altering their function or structure.
Comparison with Similar Compounds
(6-Amino-[2,2’-bipyridin]-5-yl)methanol: Similar structure but with different positioning of the amino and hydroxymethyl groups.
(6-Amino-[4,4’-bipyridin]-5-yl)methanol: Another isomer with different positioning of functional groups.
Uniqueness:
Structural Positioning: The unique positioning of the amino and hydroxymethyl groups in (6-Amino-[3,3’-bipyridin]-5-yl)methanol imparts distinct chemical and physical properties compared to its isomers.
Reactivity: The specific arrangement of functional groups affects its reactivity and interaction with other molecules, making it suitable for specific applications.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2-amino-5-pyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-6,15H,7H2,(H2,12,14) |
InChI Key |
BOWSMCOXKXXOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)N)CO |
Origin of Product |
United States |
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